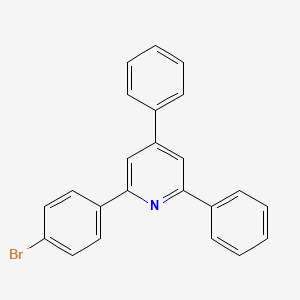

2-(4-Bromophenyl)-4,6-diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXSMHFTDYOITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384332 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3557-70-8 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-4,6-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse class of pyridine derivatives, 2,4,6-trisubstituted pyridines are of particular interest due to their unique photophysical properties and their role as versatile intermediates in the synthesis of more complex molecular architectures. 2-(4-Bromophenyl)-4,6-diphenylpyridine, the subject of this guide, is a valuable synthon, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, making it a key building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to enable its successful preparation and verification.

I. Synthesis of this compound: A One-Pot Approach

The most efficient and widely employed method for the synthesis of 2,4,6-triarylpyridines is a one-pot condensation reaction. This approach, a variation of the Kröhnke pyridine synthesis, offers high yields and operational simplicity by combining readily available starting materials.[1][2][3]

Reaction Principle: The One-Pot Condensation

The synthesis involves a multi-component reaction between an acetophenone derivative (providing the C2 and C6 carbons and their phenyl substituents), a benzaldehyde derivative (providing the C4 carbon and its phenyl substituent), and a nitrogen source, typically ammonium acetate, which provides the nitrogen atom for the pyridine ring.[4][5] The reaction proceeds through a series of intermediates, including the formation of a chalcone and a 1,5-dicarbonyl compound, which then undergoes cyclization and aromatization to yield the final pyridine product.[2][6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 2,4,6-triarylpyridines.[2][3][7]

Materials:

-

Acetophenone

-

4-Bromobenzaldehyde

-

Ammonium Acetate

-

Ethanol (or suitable solvent for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reactant Charging: In a round-bottom flask, combine acetophenone (2 molar equivalents), 4-bromobenzaldehyde (1 molar equivalent), and a significant excess of ammonium acetate (approximately 5-10 molar equivalents).

-

Reaction: The mixture can be heated under solvent-free conditions at 120-140°C for 2-4 hours.[2] Alternatively, the reaction can be carried out in a solvent such as ethanol under reflux for 4-8 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the reaction was performed solvent-free, the solidified mass should be triturated with water.

-

If the reaction was performed in a solvent, the product may precipitate upon cooling. If not, the solvent volume can be reduced under reduced pressure.

-

The crude product is then collected by vacuum filtration.

-

-

Purification:

-

The collected solid is washed thoroughly with water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

For further purification, the crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

-

II. Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will appear as distinct signals, as will the protons on the three phenyl rings. The integration of these signals will correspond to the number of protons in each environment. The protons on the bromophenyl ring will likely appear as two doublets due to para-substitution. For comparison, the aromatic protons of 2-(4-bromophenyl)pyridine appear in the range of δ 7.21-8.71 ppm.[8]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The spectrum will be characterized by a number of signals in the aromatic region (typically δ 120-160 ppm). The carbons of the pyridine ring will have distinct chemical shifts, with the carbons bonded to nitrogen generally appearing at lower field. The presence of the bromine atom will cause a characteristic shift for the carbon to which it is attached. For 2-(4-bromophenyl)pyridine, the carbon signals appear in the range of δ 120.3-156.2 ppm.[8]

| Parameter | Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |

| Chemical Shift Range (ppm) | 7.0 - 8.7 | 118 - 160 |

| Key Signals | Multiplets for phenyl and pyridine protons. Two doublets for the 4-bromophenyl group. | Signals for all 23 unique carbons. Characteristic shifts for C-Br and pyridine carbons. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the C-Br bond.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-N stretch (in pyridine ring) | 1350 - 1600 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₂₃H₁₆BrN). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses of fragments from the molecular ion. Common fragmentations may include the loss of the bromine atom, phenyl groups, or cleavage of the pyridine ring.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range typically indicates the presence of impurities. The melting point of the synthesized this compound should be determined and compared with literature values, if available, to assess its purity.

III. Conclusion and Future Perspectives

This guide has outlined a robust and efficient one-pot synthesis of this compound, a valuable building block in organic synthesis. The detailed experimental protocol and the comprehensive overview of characterization techniques provide a solid foundation for researchers and drug development professionals to confidently prepare and verify this important compound. The strategic placement of the bromine atom on one of the phenyl rings opens up a plethora of possibilities for further derivatization, allowing for the creation of novel compounds with tailored electronic and biological properties for applications in drug discovery and materials science.

References

-

Full article: One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst - Taylor & Francis Online. (URL: [Link])

-

Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt - Organic Chemistry Research. (URL: [Link])

-

Three‐Component One‐Pot Synthesis of 2,4,6‐Triarylpyridines without Catalyst and Solvent. (URL: [Link])

-

Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])

-

An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (URL: [Link])

-

One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives | ACS Omega. (URL: [Link])

-

Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. (URL: [Link])

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. orgchemres.org [orgchemres.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical Properties of Substituted Pyridine Compounds

Introduction

Pyridine, a fundamental nitrogen-containing heterocycle, forms the structural core of a vast array of functional materials and bioactive compounds.[1] The inherent electronic properties of the pyridine ring, characterized by its π-deficient nature, make it an exceptional scaffold for the development of novel fluorophores. By strategically introducing various substituents onto the pyridine ring, it is possible to meticulously tune its electronic and optical properties.[1][2][3] This fine-tuning allows for the rational design of molecules with tailored absorption and emission characteristics, paving the way for their application in diverse fields such as bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[1][4][5]

This guide provides a comprehensive exploration of the photophysical properties of substituted pyridine compounds. We will delve into the core principles governing their interaction with light, the profound influence of chemical substitution on their emissive behavior, and the experimental methodologies employed for their characterization. Furthermore, we will examine the impact of the surrounding environment on their photophysics and showcase their applications in cutting-edge technologies.

Fundamental Photophysical Processes in Pyridine Derivatives

The interaction of light with a molecule is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[6][7][8][9]

Absorption and Emission

The process begins with the absorption of a photon, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.).[6][7] This is a rapid process, occurring on the femtosecond timescale (10⁻¹⁵ s).[8] The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes known as internal conversion and vibrational relaxation.[6][8]

From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The molecule can emit a photon and return to the S₀ state. This radiative process is typically in the nanosecond (10⁻⁹ s) timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference in energy between the absorption and emission maxima is known as the Stokes shift.[1]

-

Non-radiative decay: The molecule can return to the S₀ state without emitting a photon, dissipating the energy as heat.

-

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁).[10] This process involves a change in spin multiplicity and is generally "forbidden," but can be facilitated by factors such as the presence of heavy atoms or specific molecular geometries.[10][11]

The Jablonski Diagram for a Typical Pyridine Derivative

The following diagram illustrates the key photophysical processes for a substituted pyridine molecule.

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a substituted pyridine molecule.

The Influence of Substituents on Photophysical Properties

The introduction of substituents onto the pyridine ring is a powerful strategy to modulate its photophysical properties.[2][3] The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring play a crucial role in determining the absorption and emission characteristics of the resulting molecule.[3][12]

Electron-Donating and Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), dimethylamino (-N(CH₃)₂), and methoxy (-OCH₃) groups increase the electron density of the pyridine ring. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[12]

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring.[13] These substituents typically stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift in the spectra.[12]

Intramolecular Charge Transfer (ICT)

A particularly effective strategy for designing highly fluorescent pyridine derivatives is the creation of "push-pull" systems.[13] In these molecules, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the pyridine core. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, where electron density moves from the donor to the acceptor through the π-conjugated system of the pyridine ring.[2][3] This ICT state is highly polar and is significantly stabilized in polar solvents, leading to pronounced solvatochromism.[2][14][15]

The following diagram illustrates the concept of an ICT state in a push-pull substituted pyridine.

Caption: Intramolecular Charge Transfer (ICT) in a donor-acceptor substituted pyridine.

Heavy Atom Effect

The introduction of heavy atoms, such as bromine or iodine, can significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state.[10] This is due to increased spin-orbit coupling.[10] Consequently, fluorescence is often quenched, and phosphorescence may become the dominant emission pathway.

Environmental Effects on Photophysical Properties

The photophysical properties of substituted pyridine compounds can be highly sensitive to their local environment.

Solvatochromism

As mentioned earlier, pyridine derivatives with significant intramolecular charge transfer character often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[14][15] In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.[14] This property makes them useful as probes for solvent polarity.

pH Sensitivity

The nitrogen atom in the pyridine ring can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties.[16] This pH-dependent fluorescence makes certain pyridine derivatives excellent candidates for pH sensors.[16] For instance, some pyridine-based probes show enhanced fluorescence upon protonation.

Aggregation-Induced Emission (AIE)

While many fluorophores experience aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating phenomenon known as aggregation-induced emission (AIE) has been observed in some substituted pyridine systems.[2] In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.[17]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of substituted pyridine compounds requires a suite of spectroscopic techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

These are the foundational techniques for characterizing the electronic transitions of a molecule.

-

UV-Visible Absorption Spectroscopy: Measures the wavelengths of light absorbed by the molecule, providing information about the energy difference between the ground and excited states.

-

Fluorescence Spectroscopy: Measures the emission spectrum of the molecule after excitation at a specific wavelength. This provides information about the energy of the fluorescent transition and the Stokes shift.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][18] A high quantum yield is desirable for applications such as bioimaging and OLEDs.

Protocol for Relative Quantum Yield Measurement:

-

Select a suitable standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

-

Prepare a series of dilute solutions: Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot integrated fluorescence intensity versus absorbance: Create a plot for both the sample and the standard. The slope of this plot is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φsample): Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample² / nstandard²) where Φstandard is the quantum yield of the standard, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by its environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

Experimental Workflow for Photophysical Characterization

The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a novel substituted pyridine compound.

Caption: A generalized workflow for the synthesis and photophysical characterization of novel substituted pyridine compounds.

Applications of Substituted Pyridine Compounds

The tunable photophysical properties of substituted pyridines make them highly valuable in a range of applications.

Fluorescent Probes for Bioimaging

Pyridine-based fluorophores are increasingly being used as probes for biological imaging.[13][19][20] Their ability to be functionalized for specific targeting (e.g., to mitochondria or lysosomes) and their sensitivity to the local environment (e.g., pH) make them powerful tools for visualizing cellular structures and processes.[16][19][20] Two-photon absorbing pyridine-based probes are particularly advantageous for deep-tissue imaging due to their use of near-infrared excitation light, which minimizes photodamage and autofluorescence.[20]

Organic Light-Emitting Diodes (OLEDs)

Substituted pyridines are employed in OLEDs as emitters, hosts, and hole-transporting materials.[21][22][23] By carefully designing the molecular structure, it is possible to achieve efficient electroluminescence in the desired color range. For instance, pyrenyl-substituted pyridines have been developed as sky-blue emitters for OLEDs.[17] The thermal stability and charge-transporting properties of these materials are crucial for the performance and longevity of OLED devices.[17][21]

Chemical Sensors

The sensitivity of the fluorescence of certain pyridine derivatives to their environment allows for their use as chemical sensors.[4][5] For example, they can be designed to detect the presence of metal ions through coordination-induced changes in their emission.[4]

Data Summary

The following table summarizes the photophysical properties of selected substituted pyridine derivatives from the literature.

| Compound Class | Substituents | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Pyridinium-based | Methoxystyrene "arms" | 372-396 | - | - | Water | [19] |

| CF₃-substituted Pyridines | Dimethylamino, Trifluoromethyl | - | - | up to 0.33 | Acetonitrile | [13] |

| Pyrenylpyridines | Pyrenyl | - | - | - | Chloroform | [17] |

| 2-Aminopyridine | Amino | - | - | 0.643 | 1M H₂SO₄ | [18] |

| Terpyridine-pyrene | Pyrene | - | - | Varies with solvent polarity | Various | [14] |

Conclusion

Substituted pyridine compounds represent a versatile and highly tunable class of fluorophores. A deep understanding of the interplay between their chemical structure, electronic properties, and the surrounding environment is paramount for the rational design of materials with desired photophysical characteristics. The principles and methodologies outlined in this guide provide a framework for researchers and scientists to explore the rich photophysical landscape of these fascinating molecules and to harness their potential in a wide array of scientific and technological applications.

References

-

Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

-

A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PubMed Central. [Link]

-

Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. [Link]

-

A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PubMed. [Link]

-

Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles. ResearchGate. [Link]

-

Small Two-Photon Organic Fluorogenic Probes: Sensing and Bioimaging of Cancer Relevant Biomarkers. ACS Publications. [Link]

-

Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PubMed Central. [Link]

-

Fluorescence quantum yields and decay times for Pyd derivatives. ResearchGate. [Link]

-

Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. PubMed. [Link]

-

Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega. [Link]

-

Intersystem Crossing Processes in Nonplanar Aromatic Heterocyclic Molecules. The Journal of Physical Chemistry A. [Link]

-

Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. ResearchGate. [Link]

-

Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]

-

Rationally heteroarylated pyridines as hole transport materials for OLEDs. RSC Publishing. [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]

-

Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. ResearchGate. [Link]

-

Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. Semantic Scholar. [Link]

-

Jablonski diagram. ChemWiki. [Link]

-

Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ResearchGate. [Link]

-

Jablonski diagram. Wikipedia. [Link]

-

Simplified Jablonski diagram illustrating the photophysical processes... ResearchGate. [Link]

-

Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. OUCI. [Link]

-

Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. [Link]

-

Synthesis, photophysical, and computational investigation of poly substituted pyridines. Semantic Scholar. [Link]

-

Perrin-Jablonski Diagram. Edinburgh Instruments. [Link]

-

Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate. [Link]

-

Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]

-

22.6 EAS Reactions with Nitrogen Heterocycles. YouTube. [Link]

-

Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

-

Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]

-

Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. [Link]

-

Evaluation of molecular photophysical and photochemical properties using linear response time-dependent density functional theory with classical embedding: Successes and challenges. AIP Publishing. [Link]

-

Intersystem crossing. Wikipedia. [Link]

-

A model for calculating the photophysical characteristics of molecules. Tech Explorist. [Link]

-

Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. PubMed. [Link]

-

Enhanced Intersystem Crossing in a Thiohelicene. Wiley Online Library. [Link]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

-

[TALK 6] Single Molecule Techniques - Chris Johnson. YouTube. [Link]

-

Experimental and theoretical studies of the effect of molecular conformation on the photophysical properties in the pyrene system. Semantic Scholar. [Link]

- Chapter 2: Experimental Techniques Used for the Characteriz

-

3.5 Mechanisms of Intersystem Crossing. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. med.unc.edu [med.unc.edu]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. edinst.com [edinst.com]

- 9. ossila.com [ossila.com]

- 10. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging [mdpi.com]

- 14. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. edinst.com [edinst.com]

- 19. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyridine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Bromophenyl)-4,6-diphenylpyridine, a versatile heterocyclic compound with significant potential in materials science and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques essential for the structural elucidation and characterization of this molecule. We will explore the theoretical underpinnings and practical applications of UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the context of this specific analyte. The causality behind experimental choices, detailed step-by-step protocols, and the interpretation of spectral data are presented to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of this compound

This compound is a trisubstituted pyridine derivative featuring a central pyridine ring flanked by two phenyl groups at the 2 and 6 positions, and a bromophenyl group at the 4-position. This molecular architecture imparts a unique combination of photophysical properties and chemical reactivity, making it a valuable building block in organic synthesis. The presence of the bromine atom, in particular, serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The extended π-conjugated system arising from the aromatic rings suggests interesting optical and electronic properties, which are critical for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents.

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous characterization. This guide will walk you through the essential spectroscopic workflows, providing the "why" behind the "how" at each step.

UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands corresponding to π → π* transitions of the conjugated system.

Rationale for Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. A non-polar, UV-transparent solvent such as hexane or cyclohexane is often preferred to minimize solvent-solute interactions and obtain a "clean" spectrum. However, the solubility of the analyte must also be considered. For this compound, solvents like dichloromethane or chloroform offer good solubility while having a suitable UV cutoff. The concentration of the sample solution is another key parameter. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. A concentration that yields an absorbance in the range of 0.1 to 1.5 is ideal for accurate measurements.[2]

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument Preparation: Turn on the UV-Vis spectrometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure stable output.[2][3]

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable UV-grade solvent (e.g., dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., ~10⁻⁵ M) to obtain an absorbance within the optimal range.

-

-

Blank Measurement:

-

Sample Measurement:

Data Interpretation

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the π-systems of the pyridine and phenyl rings. The absorption spectrum of the parent pyridine molecule shows maxima around 254 nm and 202 nm.[7] For substituted pyridines, these bands can be red-shifted (bathochromic shift) due to the extension of the conjugated system.[8][9] The interaction of the phenyl and bromophenyl substituents with the pyridine core will likely result in broad absorption bands, with the λ_max (wavelength of maximum absorbance) providing insight into the overall electronic structure. The interaction with acidic sites can also significantly alter the electronic properties and thus the UV-Vis spectrum.[10]

Data Summary

| Parameter | Expected Value | Significance |

| λ_max | ~250-350 nm | Indicates the energy of the primary π → π* electronic transition. |

| Molar Absorptivity (ε) | High ( > 10,000 L mol⁻¹ cm⁻¹) | Reflects the high probability of the electronic transition. |

Fluorescence Spectroscopy: Exploring the Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. For compounds with extended π-systems like this compound, fluorescence measurements can reveal details about their potential as fluorophores.[11]

The "Why" Behind the Method

Fluorescence involves a three-step process: excitation of a molecule to a higher electronic state, a short lifetime in the excited state, and subsequent emission of a photon as the molecule returns to its ground state.[12] The emitted light is of lower energy (longer wavelength) than the excitation light, and this difference is known as the Stokes shift.[12] The fluorescence spectrum is a plot of the emission intensity versus wavelength and is characteristic of the fluorophore.

Experimental Protocol: Fluorescence Spectroscopy

-

Instrument Setup: Power on the spectrofluorometer and allow the excitation source (typically a Xenon arc lamp) to stabilize.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

Acquisition of Excitation and Emission Spectra:

-

Emission Spectrum: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.[13][14]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.[14]

-

Workflow Diagram

Caption: Workflow for acquiring a fluorescence emission spectrum.

Interpreting the Fluorescence Data

The fluorescence spectrum of this compound will reveal its emissive properties. The position of the emission maximum (λ_em) and the Stokes shift are key parameters. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the fluorescence efficiency.[12] The presence of the heavy bromine atom may lead to fluorescence quenching through intersystem crossing to the triplet state, potentially reducing the quantum yield. The fluorescence properties of pyridine derivatives can be highly dependent on the solvent and the nature of the substituents.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

The Logic of NMR Sample Preparation

High-quality NMR spectra are contingent on meticulous sample preparation.[18][19] The sample must be dissolved in a deuterated solvent, which is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer to maintain a stable magnetic field.[18] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[20] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-25 mg for ¹H NMR and a higher concentration for the less sensitive ¹³C nucleus.[19] It is crucial to remove any particulate matter by filtration to prevent broadening of the NMR signals.[19][21]

Step-by-Step NMR Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[20]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[20]

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[21]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

NMR Data Interpretation

-

¹H NMR: The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the protons on the pyridine ring and the three phenyl rings. The integration of the signals will correspond to the number of protons in each environment. The coupling patterns (splitting of signals) will reveal which protons are adjacent to each other.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals will depend on their hybridization and electronic environment.

Expected ¹H and ¹³C NMR Data for this compound [22]

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H (positions 3, 5) | ~7.83 (singlet) | ~116-118 |

| Phenyl-H (positions 2, 6) | ~8.18 (multiplet) | ~127-130, ~139 |

| Phenyl-H (positions 2, 6) | ~7.43-7.54 (multiplet) | |

| Bromophenyl-H | ~7.60-7.67 (multiplet) | ~122-132 |

| Pyridine-C (positions 2, 6) | ~157 | |

| Pyridine-C (position 4) | ~150 | |

| C-Br | ~122 |

Note: These are approximate values and may vary depending on the solvent and instrument.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Rationale for Ionization Technique

For relatively small, thermally stable organic molecules like this compound, Electron Ionization (EI) is a suitable and common ionization method.[24] EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample, leading to extensive and reproducible fragmentation.[23][25] This fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and library matching.[23]

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpreting the Mass Spectrum

The mass spectrum of this compound will exhibit several key features:

-

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound.

-

Isotopic Pattern: A crucial feature will be the presence of an M+2 peak with nearly the same intensity as the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[26][27] This characteristic isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Peaks: The fragmentation pattern will provide clues about the structure of the molecule. Common fragmentation pathways for this compound may include the loss of the bromine atom, cleavage of the phenyl groups, or fragmentation of the pyridine ring.

Data Summary Table

| Ion | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | 385 | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (with ⁸¹Br) | 387 | Molecular ion with the heavier bromine isotope. |

| [M-Br]⁺ | 306 | Loss of the bromine atom. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. UV-Vis and fluorescence spectroscopy provide insights into the electronic and photophysical properties, which are crucial for its potential applications in materials science. NMR spectroscopy offers an unparalleled level of detail regarding the molecular structure and connectivity of atoms. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. By integrating the data from these distinct yet complementary methods, researchers can achieve a complete and unambiguous characterization of this important synthetic building block, paving the way for its effective utilization in drug development and advanced materials.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

NMR Facility, University of California, San Diego. Sample preparation and pre-acquisition activities. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

van der Burg, S., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 923-948. [Link]

-

Deme, R., & D'Agostino, P. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

-

NIH. NMR Sample Preparation. [Link]

-

Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025, June 26). ACS Omega. [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2020). Molecules, 25(1), 193. [Link]

-

Agilent. What Is Fluorescence Spectroscopy? Principles Overview. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

-

Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023, February 17). Molecules, 28(4), 1833. [Link]

-

University of California, Berkeley. UV-Vis SOP. [Link]

-

Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). Physical Chemistry Chemical Physics. [Link]

-

JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). Russian Chemical Reviews. [Link]

-

Khan, M. N., et al. (2012). A simple and efficient method for the facile access of highly functionalized pyridines and their fluorescence property studies. RSC Advances, 2(27), 10244-10251. [Link]

-

Yamin, M., & Fuoss, R. M. (1952). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 74(21), 5370-5372. [Link]

-

ResearchGate. UV-spectrum of pyridine. [Link]

-

Ibsen Photonics. (2020, February 17). Fluorescence Spectroscopy Tutorial - Basics of Fluorescence. [Link]

-

Setkina, O. N., et al. (1957). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 6(1), 133-138. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

Strateos. ExperimentFluorescenceSpectroscopy. [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

4-(4-Bromophenyl)-2,6-diphenylpyridine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

-

Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (2015). Scientific Reports, 5, 13353. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties. (2014). Beilstein Journal of Organic Chemistry, 10, 2351-2356. [Link]

-

ResearchGate. (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... [Link]

-

SpectraBase. 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (2020). Journal of Molecular Structure, 1202, 127265. [Link]

-

ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]

Sources

- 1. This compound (3557-70-8) for sale [vulcanchem.com]

- 2. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 3. cbic.yale.edu [cbic.yale.edu]

- 4. ossila.com [ossila.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. link.springer.com [link.springer.com]

- 10. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. A simple and efficient method for the facile access of highly functionalized pyridines and their fluorescence property studies (2012) | Md. Nasim Khan | 55 Citations [scispace.com]

- 12. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 13. agilent.com [agilent.com]

- 14. ossila.com [ossila.com]

- 15. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration | MDPI [mdpi.com]

- 16. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. organomation.com [organomation.com]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. Section_4 [nmr.chem.ualberta.ca]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Photophysical Properties of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-based heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, largely due to their versatile electronic properties.[1][2] Understanding and modulating the photophysical behavior of these molecules—how they interact with light—is critical for the rational design of novel therapeutics, advanced imaging agents, and functional materials. This guide provides a comprehensive overview of the core photophysical principles governing substituted pyridine compounds. We delve into the theoretical underpinnings of molecular photophysics, explore the profound influence of chemical substituents on absorption and emission properties, and provide detailed, field-proven experimental protocols for their characterization. This document is designed to serve as a practical and authoritative resource for professionals engaged in drug discovery, bioimaging, and materials development.

Theoretical Foundations: A Molecule's Interaction with Light

The journey of a light-absorbing molecule can be elegantly described by the Perrin-Jablonski diagram.[3][4] This conceptual map illustrates the various electronic and vibrational states of a molecule and the transitions that occur upon excitation.[3][5] When a pyridine derivative absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂).[5][6] From this excited state, the molecule can return to the ground state through several competing pathways, which dictate its observable photophysical properties.

Key Photophysical Processes:

-

Absorption: The initial excitation of an electron to a higher energy state by a photon. The efficiency of this process is quantified by the molar extinction coefficient (ε).

-

Vibrational Relaxation & Internal Conversion (IC): Non-radiative processes where the molecule rapidly loses excess vibrational energy as heat, typically moving to the lowest vibrational level of the S₁ state.[7]

-

Fluorescence: A radiative process where the molecule returns from the S₁ state to the ground state (S₀) by emitting a photon.[6] This emission is typically rapid, occurring on the nanosecond timescale.

-

Intersystem Crossing (ISC): A non-radiative transition where the spin of the excited electron is flipped, moving the molecule from a singlet excited state (S₁) to a triplet excited state (T₁).[6]

-

Phosphorescence: A radiative process where the molecule returns from the T₁ state to the ground state (S₀) by emitting a photon. This process is "spin-forbidden," making it much slower than fluorescence, often lasting from microseconds to seconds.[6]

Diagram: The Jablonski Diagram

The following diagram illustrates the primary photophysical pathways for a typical organic molecule.

Caption: Workflow for steady-state absorption and fluorescence spectroscopy.

Protocol 1: UV-Visible Absorption Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest.

-

Concentration: Prepare a stock solution of the compound. Dilute it to a concentration where the maximum absorbance is between 0.05 and 0.1 to avoid inner filter effects. [8]3. Blanking: Use a cuvette filled with the pure solvent to record a baseline spectrum (blank).

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Protocol 2: Fluorescence Emission Spectroscopy

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Sample Preparation: Use the same dilute solution prepared for the absorption measurement.

-

Excitation Wavelength: Set the excitation monochromator to the λ_max determined from the absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.

-

Data Correction: Apply instrument-specific spectral corrections to the emission spectrum to account for variations in detector sensitivity.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. [9][10]The comparative method is the most common and reliable approach for solutions. [8] Protocol 3: Relative Quantum Yield Measurement

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the test compound. [8]2. Series Preparation: Prepare a series of at least five dilutions for both the standard and the test compound. The absorbance of all solutions at the excitation wavelength must be kept below 0.1. [8]3. Measurements:

-

Measure the absorption spectrum for every solution.

-

Measure the fluorescence emission spectrum for every solution using the same excitation wavelength and instrument settings.

-

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.

-

Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:[8]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Caption: Step-by-step workflow for relative fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter that is sensitive to the molecule's local environment. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for its measurement. [11][12][13] Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. [11]The instrument measures the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). [13][14]By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. [12][14] Protocol 4: Fluorescence Lifetime Measurement (TCSPC)

-

Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is low to prevent artifacts.

-

Instrument Setup:

-

Select a pulsed laser source with a wavelength suitable for exciting the sample.

-

Choose a detector appropriate for the emission wavelength range.

-

-

Data Acquisition:

-

Acquire the Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).

-

Acquire the fluorescence decay curve of the sample until sufficient photon counts are collected in the peak channel for good statistics.

-

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay curve to an exponential model (e.g., mono-, bi-, or tri-exponential decay), taking the IRF into account.

-

The resulting time constant(s) represent the fluorescence lifetime(s) of the sample.

-

Applications in Drug Development and Research

The tunable photophysical properties of substituted pyridines make them invaluable tools in modern biomedical research.

-

Fluorescent Probes and Biosensors: Pyridine derivatives can be designed to change their fluorescence properties (intensity, wavelength, or lifetime) upon binding to specific biological targets like proteins, enzymes, or metal ions. [2][15][16]This allows for real-time monitoring of biological processes and high-throughput screening assays.

-

Bioimaging: Highly fluorescent and photostable pyridine compounds are used as fluorophores for cellular and tissue imaging, enabling the visualization of subcellular structures and dynamic biological events. [1][15]* Photodynamic Therapy (PDT): Certain pyridine derivatives can act as photosensitizers. Upon light activation, they can undergo intersystem crossing to the triplet state and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can selectively kill cancer cells.

Conclusion

Substituted pyridine compounds represent a versatile and powerful class of molecules whose photophysical properties can be rationally engineered for a wide array of scientific applications. By understanding the fundamental principles of light-matter interaction and the predictable influence of substituent effects, researchers can design and synthesize novel compounds with tailored absorption, emission, and excited-state characteristics. The rigorous application of standardized experimental protocols, as detailed in this guide, is essential for ensuring the accuracy and reproducibility of these photophysical characterizations, ultimately accelerating the development of next-generation fluorescent probes, imaging agents, and phototherapeutics.

References

-

Jablonski diagram: Detailed explanation - Chemistry Notes. (2022-04-01). Available from: [Link]

-

Jablonski diagram and state transitions - Photochemistry. Fiveable. Available from: [Link]

-

Time-correlated single photon counting (TCSPC). Center for Microscopy and Image Analysis, University of Zurich. Available from: [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. Available from: [Link]

-

What is Time Correlated Single Photon Counting? ID Quantique. (2025-02-25). Available from: [Link]

-

Time-Correlated Single Photon Counting. AUREA Technology. Available from: [Link]

-

Time-Correlated Single Photon Counting. Becker & Hickl GmbH. Available from: [Link]

-

PHOTOCHEMISTRY BASIC PRINCIPLE AND JABLONSKI DIAGRAM. Slideshare. Available from: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available from: [Link]

-

What is the Jablonski Diagram? HORIBA. Available from: [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. (2020-08-26). Available from: [Link]

-

Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. (2025-08-09). Available from: [Link]

-

Recent Advances in Synthesis and Photophysical Applications of Pyridine-Based Heterocycles. ResearchGate. Available from: [Link]

-

Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. Available from: [Link]

-

Effect of substituents on absorption and fluorescence properties of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines. Ovid. Available from: [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available from: [Link]

-

Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. Available from: [Link]

-

Fluorescence quantum yield measurement. JASCO Global. (2021-03-10). Available from: [Link]

-

Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. Scholar9. (2017-02-02). Available from: [Link]

-

Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis. Available from: [Link]

-

Synthesis, photophysical, and computational investigation of poly substituted pyridines. ScienceDirect. (2025). Available from: [Link]

-

Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. ResearchGate. Available from: [Link]

-

Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. ResearchGate. Available from: [Link]

-

Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. (2025-08-05). Available from: [Link]

-

Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. (2022-12-23). Available from: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. (2018-09-17). Available from: [Link]

-

Substituent Effect on the Properties of pH Fluorescence Probes Containing Pyridine Group. ResearchGate. (2019-05-21). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. horiba.com [horiba.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. fiveable.me [fiveable.me]

- 7. PHOTOCHEMISTRY BASIC PRINCIPLE AND JABLONSKI DIAGRAM | PPTX [slideshare.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jasco-global.com [jasco-global.com]

- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 12. horiba.com [horiba.com]

- 13. photon-force.com [photon-force.com]

- 14. becker-hickl.com [becker-hickl.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Abstract

This technical guide provides a comprehensive investigation into the molecular structure of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of heterocyclic compounds. Dihydropyridines are a cornerstone in medicinal chemistry, primarily known for their role as calcium channel blockers in the treatment of cardiovascular diseases.[1][2][3] This guide elucidates the synthesis, spectroscopic characterization, and three-dimensional architecture of this specific brominated analogue. We will delve into the causality behind the experimental choices, from the synthetic strategy to the array of analytical techniques employed for structural confirmation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the structure-property relationships of this important scaffold.

Introduction: The Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine ring system is a privileged scaffold in pharmaceutical sciences, most notably for its potent calcium channel modulating activity.[1][4] Marketed drugs such as nifedipine, amlodipine, and felodipine are based on this core structure and are widely used in the management of hypertension and angina.[5][6] The biological activity of DHPs is intrinsically linked to their specific three-dimensional structure and the nature of the substituents on the dihydropyridine ring.[4][7]

The title compound, with a 4-bromophenyl group at the 4-position, is of particular interest. The introduction of a halogen atom like bromine can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological target. Understanding the precise molecular geometry and electronic distribution of this analogue is therefore crucial for rational drug design and the development of new therapeutic agents with enhanced efficacy and safety profiles.[7] This guide will provide a holistic view of its molecular architecture through a combination of experimental data and computational analysis.

Synthesis via Hantzsch Reaction: A Classic Approach to Dihydropyridines

The most direct and widely employed method for the synthesis of 1,4-dihydropyridines is the Hantzsch pyridine synthesis, first reported in 1881.[6][8] This multi-component reaction offers a straightforward, one-pot assembly of the dihydropyridine core from simple precursors.[9][10][11]

The synthesis of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation of 4-bromobenzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source, typically ammonium acetate.[8]

Caption: Hantzsch synthesis workflow for the target 1,4-dihydropyridine.

Experimental Protocol: Synthesis

A standardized protocol for the synthesis is as follows:

-

A mixture of 4-bromobenzaldehyde (0.01 M), ethyl acetoacetate (0.02 M), and ammonium acetate (0.015 M) is dissolved in a 60:40 mixture of ethanol and water (30 mL).[8]

-

The reaction mixture is stirred at room temperature for approximately 2 hours.[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the mixture is poured into crushed ice to precipitate the solid product.[8]

-

The solid is then filtered, dried, and recrystallized from ethanol to yield the pure product as a yellow solid.[8]

This method is highly efficient, often resulting in excellent yields (around 98%) of the desired product.[8] The choice of a one-pot, multi-component reaction is driven by principles of green chemistry, minimizing waste and operational complexity.

Spectroscopic Characterization: Unveiling the Molecular Framework

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides characteristic absorption bands that correspond to specific vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3355 | N-H stretch | Secondary Amine (in DHP ring) | Confirms the presence of the dihydropyridine ring NH group.[8] |

| 2987 | C-H stretch | Aromatic C-H | Indicates the presence of the 4-bromophenyl ring.[8] |

| 1693 | C=O stretch | Ester Carbonyl | Confirms the presence of the two ethyl ester groups.[8] |

| 1649 | C=C stretch | Alkene (in DHP ring) | Corresponds to the double bonds within the dihydropyridine ring.[8] |

| 580 | C-Br stretch | Aryl Bromide | Confirms the presence of the bromine substituent on the phenyl ring.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the chemical environment of each proton, their multiplicity, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.21-7.24 | Doublet of doublets | 2H | Aromatic protons on the 4-bromophenyl ring.[8] |

| 6.87 | Quartet of triplets | 2H | Aromatic protons on the 4-bromophenyl ring.[8] |

| 6.20 | Singlet | 1H | N-H proton of the dihydropyridine ring.[8] |

| 4.96 | Singlet | 1H | C4-H proton of the dihydropyridine ring.[8] |

| 4.06-4.12 | Multiplet | 4H | -CH₂- protons of the two ethyl ester groups.[8] |

| 2.28-2.30 | Doublet of doublets | 6H | -CH₃ protons at C2 and C6 of the dihydropyridine ring.[8] |

| 1.19-1.23 | Doublet of triplets | 6H | -CH₃ protons of the two ethyl ester groups.[8] |

The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 167.74, 167.55 | Ester C=O carbons.[8] |

| 144.29, 143.82 | C2 and C6 carbons of the DHP ring.[8] |

| 130.89, 129.45, 129.38 | Aromatic carbons of the 4-bromophenyl ring.[8] |

| 104.16, 103.79 | C3 and C5 carbons of the DHP ring.[8] |

| 59.81 | -CH₂- carbons of the ethyl ester groups.[8] |

| 39.32, 39.04 | C4 carbon of the DHP ring.[8] |

| 19.60, 19.31 | -CH₃ carbons at C2 and C6 of the DHP ring.[8] |

| 14.26 | -CH₃ carbons of the ethyl ester groups.[8] |

The combined data from FT-IR and NMR spectroscopy provide a self-validating system, confirming the successful synthesis of the target molecule.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopy confirms the connectivity of atoms, single-crystal X-ray diffraction (SC-XRD) provides the unequivocal three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

The title compound crystallizes in a monoclinic system with the space group P2₁/n.[8] Key crystal data and refinement details are summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

Molecular Geometry Insights

The X-ray structure reveals several key features:

-

Dihydropyridine Ring Conformation: The 1,4-dihydropyridine ring adopts a flattened boat conformation.[8] This is a characteristic feature of this heterocyclic system and is crucial for its interaction with biological targets like the L-type calcium channel.

-

Orientation of the Phenyl Ring: The 4-bromophenyl ring is positioned pseudo-axially to the DHP ring. The planarity of the bromophenyl ring is confirmed by a torsion angle of Br1—C6—C5—C4 = -180.0 (2)°.[8]

-

Intermolecular Interactions: In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds of the type N-H···O between the NH group of the dihydropyridine ring and an oxygen atom of the ester carbonyl group of an adjacent molecule.[8] This N1—H1A···O1 interaction plays a significant role in the crystal packing.[8]

Computational Modeling: A Theoretical Complement

Computational studies, such as Density Functional Theory (DFT), are employed to complement experimental findings. These calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Analyses like Molecular Electrostatic Potential (MEP) mapping can identify the electrophilic and nucleophilic regions of the molecule, which is invaluable for predicting its reactivity and potential intermolecular interactions.[8] Geometric parameters calculated via DFT, such as bond lengths and angles, are often in good agreement with the experimental values obtained from X-ray crystallography, further validating the determined structure.[8]

Conclusion

The molecular structure of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been thoroughly investigated through a synergistic approach of chemical synthesis, comprehensive spectroscopic analysis, definitive single-crystal X-ray diffraction, and theoretical calculations. The Hantzsch reaction provides an efficient route to this important scaffold. The combined use of FT-IR, ¹H NMR, and ¹³C NMR confirms the molecular framework, while SC-XRD reveals a flattened boat conformation for the dihydropyridine ring and the presence of key intermolecular hydrogen bonds that dictate the crystal packing. This detailed structural knowledge is fundamental for the rational design of new 1,4-dihydropyridine derivatives with tailored pharmacological profiles, contributing to the advancement of medicinal chemistry and drug discovery.

References

-

Parthasarathi, D. et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2). Available at: [Link]

-

Parthiban, A. et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29633-29675. Available at: [Link]

-